Superior Acute Anticonvulsant Efficacy: Allopregnanolone Outperforms Ganaxolone in Status Epilepticus Termination and Mortality Prevention
In a head-to-head preclinical comparison in a tetramethylenedisulfotetramine (TETS)-induced status epilepticus (SE) model, allopregnanolone (3alpha-hydroxy-5alpha-pregnane-20-one) demonstrated superior acute anticonvulsant efficacy relative to its synthetic C3β-methyl analog ganaxolone. Allopregnanolone terminated SE in 92% of animals versus 75% for ganaxolone, prevented mortality in 85% versus 50%, and achieved a mean seizure termination time of 172 ± 16 seconds compared to 447 ± 52 seconds for ganaxolone, both administered at an equivalent dose of 3 mg/kg via the intramuscular route .
| Evidence Dimension | Acute anticonvulsant efficacy in TETS-induced status epilepticus |
|---|---|
| Target Compound Data | SE termination: 92%; Mortality prevention: 85%; Mean termination time: 172 ± 16 s (3 mg/kg, IM) |
| Comparator Or Baseline | Ganaxolone (3α-hydroxy-3β-methyl-5α-pregnan-20-one): SE termination: 75%; Mortality prevention: 50%; Mean termination time: 447 ± 52 s (3 mg/kg, IM) |
| Quantified Difference | SE termination: +17 percentage points; Mortality prevention: +35 percentage points; Termination time: 2.6-fold faster (172 vs 447 s) |
| Conditions | TETS-induced status epilepticus model; male rodents; intramuscular administration at equivalent 3 mg/kg doses |
Why This Matters
For seizure and neuroprotection studies, allopregnanolone delivers substantially faster seizure termination and greater survival benefit than ganaxolone, directly impacting experimental power and the number of animals required to detect an effect.
